

Core Synthesis Strategy: Reductive Alkylation via an Oxazolidinone Intermediate

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Compound of Interest

Compound Name: *Fmoc-N-Me-Asp(OtBu)-OH*

Cat. No.: B557422

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A robust and widely applicable method for the N-methylation of Fmoc-amino acids proceeds through a 5-oxazolidinone intermediate. This approach offers high yields and minimizes racemization. The general workflow involves the condensation of the starting Fmoc-amino acid with formaldehyde to form the oxazolidinone, followed by reductive opening of the ring to introduce the methyl group.

Experimental Protocol

This protocol is adapted from established methods for the synthesis of Fmoc-N-methyl- α -amino acids.^[1]

Part 1: Synthesis of the 5-Oxazolidinone Intermediate

- **Reaction Setup:** To a solution of Fmoc-Asp(OtBu)-OH (1 equivalent) in anhydrous dichloromethane (DCM), add paraformaldehyde (3 equivalents).
- **Catalysis:** Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.1 equivalents).
- **Reaction Conditions:** Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours.
- **Monitoring:** Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

- **Work-up:** Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO_3) and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude 5-oxazolidinone intermediate. This intermediate is often used in the next step without further purification.

Part 2: Reductive Opening of the 5-Oxazolidinone

- **Reaction Setup:** Dissolve the crude 5-oxazolidinone intermediate from Part 1 in anhydrous DCM.
- **Reductant Addition:** Add triethylsilane (Et_3SiH) (2-3 equivalents) to the solution.
- **Lewis Acid Catalysis:** Cool the mixture to 0 °C and slowly add a Lewis acid such as aluminum chloride (AlCl_3) or trifluoroacetic acid (TFA) (2 equivalents).^[1] The use of a Lewis acid has been shown to provide excellent yields and shorter reaction times compared to TFA alone.^[1]
- **Reaction Conditions:** Allow the reaction to warm to room temperature and stir for 4-22 hours.^[1] The reaction time will depend on the chosen Lewis acid.
- **Monitoring:** Monitor the reaction by TLC or HPLC until the oxazolidinone is consumed.
- **Quenching and Work-up:** Carefully quench the reaction by the slow addition of water. Extract the product with DCM. Wash the combined organic layers with saturated aqueous NaHCO_3 and brine. Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by flash column chromatography on silica gel to obtain the final **Fmoc-N-Me-Asp(OtBu)-OH**.

Data Presentation

Parameter	Value	Reference
Starting Material	Fmoc-Asp(OtBu)-OH	[2][3][4]
Key Intermediates	5-Oxazolidinone	[1]
Methylating Agent	Paraformaldehyde (source of CH ₂) and a reducing agent	[1]
Reducing Agent	Triethylsilane	[1]
Catalyst	p-TSA (Part 1), Lewis Acid (e.g., AlCl ₃) or TFA (Part 2)	[1]
Typical Yield	High (specific yield for this derivative is not cited but generally excellent for this method)	[1]
Purity	≥ 98% after purification	[5]

Alternative Strategy: Solid-Phase Synthesis

An alternative approach involves the N-methylation of the amino acid while it is anchored to a solid support, such as a 2-chlorotriyl chloride (2-CTC) resin.[6] This method, often referred to as the Biron-Kessler method, involves the protection of the α -amino group with a 2-nitrobenzenesulfonyl (o-NBS) group, which acidifies the remaining NH proton, facilitating methylation.[6]

The general steps for a solid-phase synthesis are:

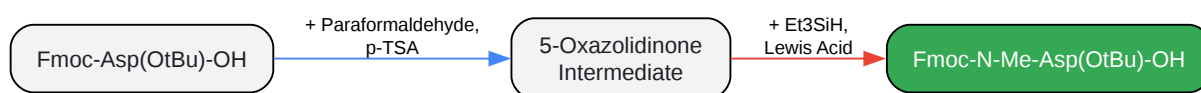
- Attachment of Fmoc-Asp(OtBu)-OH to the 2-CTC resin.
- Fmoc deprotection.
- Introduction of the o-NBS protecting group.
- N-methylation using a methylating agent such as methyl iodide or dimethyl sulfate.
- Removal of the o-NBS group.

- Re-introduction of the Fmoc group.
- Cleavage from the resin.

This method can be advantageous for library synthesis and to avoid purification of intermediates.

Visualizations

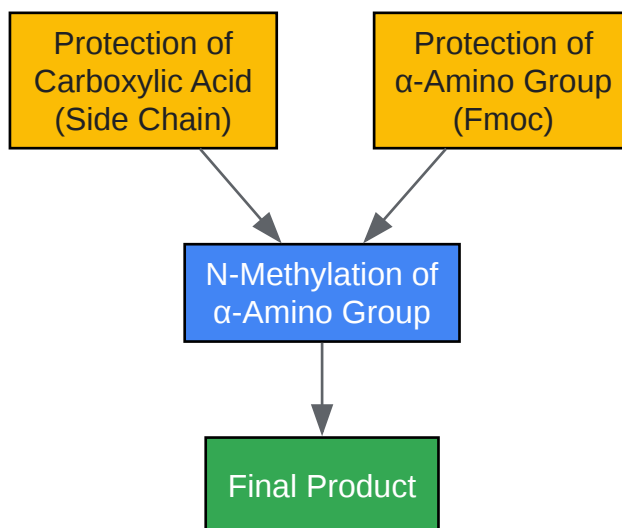
Synthesis Workflow



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Caption: Workflow for the synthesis of **Fmoc-N-Me-Asp(OtBu)-OH** via an oxazolidinone intermediate.

Logical Relationship of Synthesis Steps



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Caption: Logical relationship of protecting groups and the N-methylation step in the synthesis.

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